3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a methyl group attached to the pyrazole ring. It has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Claisen-Schmidt Condensation: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with acetophenone to form the intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative stress and cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the methyl group, leading to different biological activities.
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: Methyl group at a different position, affecting its reactivity and properties.
3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole: Phenyl group instead of methyl, altering its interaction with biological targets.
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual 3,4-dimethoxyphenyl groups and methyl group contribute to its potent antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C20H22N2O4/c1-22-16(14-7-9-18(24-3)20(11-14)26-5)12-15(21-22)13-6-8-17(23-2)19(10-13)25-4/h6-12H,1-5H3 |
InChI Key |
BBVKGDMDXZLCGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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